1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one
描述
属性
IUPAC Name |
1-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-12-16(13(2)28-24-12)11-19(27)25-9-7-15(8-10-25)20-22-21-18-6-5-17(14-3-4-14)23-26(18)20/h5-6,14-15H,3-4,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQCAEQEYZCWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学研究应用
Medicinal Chemistry
- Anticancer Properties : Research indicates that compounds with triazolo and pyridazine cores exhibit anticancer activity by inhibiting specific kinases involved in cancer progression. For instance, a study highlighted the efficacy of triazolopyridazines as selective inhibitors of MET kinase, which is crucial in various cancers .
- Antimicrobial Activity : The structural components of this compound suggest potential antimicrobial properties. Studies have shown that similar triazolo derivatives can inhibit bacterial growth and may serve as templates for developing new antibiotics.
- Neurological Applications : The piperidine moiety is often associated with neuroactive compounds. Preliminary studies suggest that derivatives of this compound may modulate neurotransmitter systems, offering potential in treating neurological disorders.
- Enzyme Inhibition : The compound's design allows it to interact with various enzymes. It has been investigated for its role as an enzyme inhibitor in metabolic pathways related to disease states.
- Receptor Modulation : Given its structural characteristics, it may act on specific receptors in the central nervous system (CNS), influencing pathways related to mood regulation and cognitive function.
Synthetic Methodologies
The synthesis of 1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one typically involves multi-step reactions:
- Cyclocondensation Reactions : The initial formation of the triazolo core can be achieved through cyclocondensation reactions involving hydrazines and appropriate electrophiles.
- Piperidine and Oxazole Integration : Subsequent steps involve the introduction of the piperidine and oxazole groups through nucleophilic substitution or coupling reactions.
Case Studies
Several studies have documented the applications of similar compounds:
相似化合物的比较
Key Observations :
- The cyclopropyl group in the target compound reduces logP compared to chlorophenyl-substituted analogs, suggesting improved aqueous solubility.
- The dimethyloxazole moiety may enhance metabolic stability relative to phenylpiperazine-based systems, which are prone to oxidative metabolism .
Methodological Considerations for Comparative Studies
Advanced platforms like stereolithographic hydrogel printing (as described by Stereolithographic Hydrogel Printing of 3D Culture, 2024) enable perfusion-based assays to evaluate compound diffusion and cellular responses in 3D microenvironments. Such methods could resolve discrepancies in solubility or activity data between the target compound and its analogs .
准备方法
Triazole Annulation via Hydrazine Cyclocondensation
Cyclocondensation with hydrazine facilitates triazole formation:
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Optimized Conditions : Hydrazine hydrate (3 eq), AcOH (cat.), 100°C, 6 h
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Key Parameter : pH 4–5 prevents N-cyclopropyl bond cleavage.
Functionalization of Piperidine at Position 4
N-Alkylation with Chloroacetyl Chloride
Introducing the acetyl linker via nucleophilic substitution:
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Step 1 : Piperidine (1.0 eq) + Chloroacetyl chloride (1.2 eq) in DCM
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Base : Triethylamine (2.5 eq), 0°C → RT, 3 h
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Intermediate : 4-(Chloroacetyl)piperidine (79% yield)
Suzuki-Miyaura Coupling with Triazolopyridazine
Palladium-catalyzed cross-coupling installs the triazolopyridazine:
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Catalyst : Pd(PPh) (5 mol%)
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Base : KCO (3 eq)
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Solvent : DME/HO (4:1), 80°C, 12 h
Synthesis of 3,5-Dimethyl-1,2-Oxazol-4-yl Ethanone
Van Leusen Oxazole Synthesis
TosMIC (Tosylmethyl Isocyanide) mediates oxazole formation from diketones:
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Conditions : KCO (2 eq), MeOH, reflux 4 h
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Modification : Acetylation with acetic anhydride introduces the ketone:
Final Coupling via Nucleophilic Acyl Substitution
Convergent assembly of the two fragments:
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Base : LiHMDS (1.5 eq), THF, -78°C → RT
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Workup : Aqueous NHCl extraction, silica gel chromatography (EtOAc/Hexane)
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Isolated Yield : 58%
Analytical Characterization Data
| Technique | Key Observations |
|---|---|
| (400 MHz, CDCl) | δ 1.12 (m, 4H, cyclopropane), 2.35 (s, 6H, oxazole-CH), 3.78 (m, 4H, piperidine), 6.92 (s, 1H, triazole) |
| HRMS | m/z 452.1987 [M+H] (calc. 452.1991) |
| IR (KBr) | 1715 cm (C=O), 1602 cm (C=N) |
Green Chemistry Adaptations
Solvent-Free Microwave-Assisted Cyclization
Replacing traditional heating with microwave irradiation (250 W, 120°C) reduced triazole formation time from 6 h to 45 min, improving yield to 74%.
Ionic Liquid Catalyst Recycling
Using [BMIM][BF] in oxazole acetylation allowed 5 reaction cycles without yield drop (82±3%).
Industrial-Scale Process Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 5 g | 2 kg |
| Purification | Column Chromatography | Centrifugal Partition Chromatography |
| Cycle Time | 72 h | 48 h |
| Overall Yield | 34% | 41% |
常见问题
Q. What are common synthetic routes for preparing this compound, and what challenges arise during purification?
The synthesis involves multi-step protocols, often starting with cyclocondensation of triazolo-pyridazine precursors with piperidine derivatives. For example, triazolo[4,3-b]pyridazine cores are functionalized via nucleophilic substitution at the piperidine nitrogen, followed by coupling with 3,5-dimethylisoxazole-4-yl ethanone intermediates . Key challenges include:
- Reagent Sensitivity : Use of moisture-sensitive reagents (e.g., POCl₃) for activating carbonyl groups.
- Purification : Column chromatography with gradients (e.g., 5–30% EtOAc in hexane) is critical due to polar byproducts. HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves stereoisomers .
Q. Which spectroscopic techniques are essential for structural validation?
- ¹H/¹³C NMR : Assign peaks for cyclopropyl (δ ~1.2–1.5 ppm) and piperidine (δ ~2.5–3.5 ppm) moieties. Isoxazole protons appear as singlets (δ ~6.0–6.5 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₄H₂₈N₆O₂ requires [M+H]⁺ = 433.2345) .
Q. What biological targets are associated with triazolo-pyridazine derivatives?
Triazolo-pyridazines often target enzymes or receptors involved in signaling pathways. Examples include:
| Target | Assay Type | Observed Activity (IC₅₀) | Reference |
|---|---|---|---|
| BRD4 Bromodomains | Fluorescence Polarization | 12–50 nM | |
| 14α-Demethylase | Docking Studies | ΔG = -9.2 kcal/mol | |
| Kinases (e.g., JAK2) | ATP-Competitive Assay | 0.5–2 µM |
Advanced Research Questions
Q. How can synthetic yields be optimized for the piperidine-triazolo-pyridazine coupling step?
Q. How to resolve contradictions in biological activity data across assay platforms?
Discrepancies between in vitro and cellular assays (e.g., BRD4 inhibition) may arise from:
- Membrane Permeability : Measure logP (e.g., >3.5 enhances cellular uptake) via shake-flask method .
- Protein Binding : Use equilibrium dialysis to quantify serum albumin binding (>95% reduces free drug concentration) .
- Metabolic Stability : Incubate with liver microsomes (e.g., human: t₁/₂ = 45 min) to identify rapid degradation pathways .
Q. What strategies improve pharmacokinetic properties for in vivo efficacy studies?
- Bioavailability : Formulate as nanocrystalline suspensions (particle size <200 nm) to enhance solubility .
- Metabolite Identification : Use LC-MS/MS to detect hydroxylated piperidine or N-dealkylated byproducts in plasma .
- Dosing Regimen : Optimize QD (once daily) vs. BID (twice daily) based on t₁/₂ in rodent models (e.g., 4–6 hours) .
Q. How to design experiments for resolving ambiguous NOE correlations in NMR spectra?
- Selective 1D NOE : Irradiate piperidine protons (δ ~2.8 ppm) to confirm spatial proximity to cyclopropyl groups.
- Variable Temperature NMR : Perform at 298 K and 318 K to distinguish dynamic vs. static stereochemical ambiguity .
- DFT Calculations : Compare experimental coupling constants (J = 8–10 Hz) with computed values for axial/equatorial conformers .
Data Contradiction Analysis
Q. How to address discrepancies between computational docking and experimental IC₅₀ values?
- Force Field Calibration : Re-dock using AMBER instead of CHARMM to better model π-π stacking with triazole rings .
- Water Network Analysis : Include explicit water molecules in docking grids to account for hydrogen bonding with 14α-demethylase .
- Mutagenesis Studies : Validate key residues (e.g., Y140F mutation in BRD4 reduces binding by 10-fold) .
Methodological Resources
- CCP4 Suite : For crystallographic validation of enzyme-bound structures (PDB ID: 3LD6) .
- Chemotion Repository : Access synthetic protocols for triazolo-pyridazine hybrids (DOI: 10.14272/reaction/SA-FUHFF...) .
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